molecular formula C8H9N3O3 B13613787 methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate

methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B13613787
M. Wt: 195.18 g/mol
InChI Key: XWKBMNLFFHVDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 5, a methyl ester at position 3, and a reactive isocyanato group (-NCO) at position 2. The isocyanato group confers high reactivity, enabling applications in polymer chemistry, agrochemicals, and pharmaceutical intermediates. Its molecular formula is C₈H₉N₃O₃, with a molecular weight of 195.18 g/mol (calculated).

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

methyl 4-isocyanato-1,5-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C8H9N3O3/c1-5-6(9-4-12)7(8(13)14-3)10-11(5)2/h1-3H3

InChI Key

XWKBMNLFFHVDQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)OC)N=C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate generally follows a multi-step synthetic route starting from appropriately substituted pyrazole precursors. The key step involves introducing the isocyanato group onto the pyrazole ring, typically at position 4, via isocyanation reactions.

Synthetic Routes and Reaction Conditions

The most commonly reported synthetic route includes:

  • Starting Material: Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate or related pyrazole derivatives.
  • Isocyanate Introduction: Reaction with phosgene or phosgene equivalents (e.g., triphosgene, diphosgene) or alternative isocyanating agents under strictly anhydrous conditions to avoid hydrolysis.
  • Solvents: Non-protic, aprotic solvents such as dichloromethane or ethyl acetate are preferred to maintain the integrity of the isocyanate group.
  • Catalysts/Base: Use of bases such as triethylamine to scavenge HCl generated during isocyanation.
  • Temperature: Controlled low to moderate temperatures (0–25 °C) to minimize side reactions and decomposition.
  • Time: Reaction times vary from 1 to 2 hours depending on scale and conditions.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1 Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate + triphosgene + triethylamine in dichloromethane at 0–5 °C Isocyanation reaction under anhydrous conditions 80–95
2 Work-up: aqueous quench, organic extraction, drying Removal of by-products and isolation
3 Purification: recrystallization from ethyl acetate/petroleum ether Obtaining pure product

Note: The isocyanate group is sensitive; hence, purification must avoid moisture and elevated temperatures to prevent hydrolysis or polymerization.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with automated reactors ensuring precise temperature control and inert atmosphere. Continuous monitoring of reaction progress using spectroscopic methods (e.g., FT-IR to monitor the isocyanate peak at ~2250 cm⁻¹) is common. Purification often involves crystallization and drying under vacuum to achieve high purity suitable for downstream applications.

Reaction Mechanisms and Chemical Analysis

Isocyanation Mechanism

The isocyanation step involves nucleophilic attack of the pyrazole nitrogen or carbon center on the electrophilic carbonyl carbon of phosgene or its equivalents, followed by elimination of chloride ions, facilitated by the base (triethylamine). The reaction proceeds under anhydrous conditions to prevent side reactions.

Analytical Techniques for Structural Confirmation

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Value/Range Notes
Starting Material Methyl 1,5-dimethylpyrazole-3-carboxylate Commercially available or synthesized
Isocyanating Agent Phosgene, triphosgene, diphosgene Toxic reagents, require careful handling
Base Triethylamine Neutralizes HCl byproduct
Solvent Dichloromethane, ethyl acetate Aprotic, anhydrous
Temperature 0–25 °C Low temperature to prevent decomposition
Reaction Time 1–2 hours Monitored by IR or TLC
Yield 80–95% High yield with optimized conditions
Purification Method Recrystallization Avoids moisture and heat

Research Discoveries and Applications

  • The isocyanate functionality on the pyrazole ring allows for diverse post-synthetic modifications, including reactions with amines to form urea derivatives and with alcohols to form carbamates, expanding the compound’s utility in medicinal chemistry.
  • Steric effects from the 1,5-dimethyl substitution influence the reactivity of the isocyanate group, often requiring elevated temperatures or prolonged reaction times for complete conversion in subsequent derivatizations.
  • Recent studies emphasize the importance of solvent polarity and base strength in optimizing yields and minimizing side reactions during isocyanation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. These reactions can modulate biological pathways and lead to various effects, depending on the target molecules .

Comparison with Similar Compounds

Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate ()

  • Structure : Lacks the isocyanato group at position 3.
  • Physical Properties: Density: 1.15 g/cm³ Boiling Point: 242°C Melting Point: 73°C Solubility: Soluble in methanol.
  • Reactivity : The absence of the isocyanato group reduces reactivity toward nucleophiles. Instead, the ester group may undergo hydrolysis or transesterification.
  • Applications : Primarily used as a precursor for further functionalization. Its safety profile (GHS07, Warning) suggests moderate toxicity .

Methyl 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate ()

  • Structure : Bromo substituent at position 4 instead of isocyanato.
  • Physical Properties :
    • Bromine’s higher atomic mass increases molecular weight (~237 g/mol ).
    • Likely higher density and melting point compared to the isocyanato derivative.
  • Reactivity : The bromo group enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl or heteroaryl groups.
  • Applications : Intermediate in synthesizing bioactive molecules or materials .

Ethyl 4-((4-Chlorophenyl)(hydroxy)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate ()

  • Structure : Complex substituent at position 4: a chlorophenyl-hydroxymethyl group.
  • Physical Properties :
    • Increased lipophilicity due to the chlorophenyl group.
    • Lower volatility (higher molecular weight: ~338 g/mol ).
  • Reactivity : The hydroxyl group allows for further oxidation or conjugation.
  • Applications: Potential use in medicinal chemistry due to the chlorophenyl moiety’s bioactivity .

Ethyl 1,5-Diphenyl-1H-pyrazole-4-carboxylate ()

  • Structure : Phenyl groups at positions 1 and 5 instead of methyl; ester at position 4.
  • Physical Properties :
    • Higher molecular weight (~294 g/mol ) and melting point due to aromaticity.
    • Enhanced lipophilicity improves membrane permeability.
  • Reactivity : The phenyl groups stabilize the pyrazole core via conjugation.
  • Applications : Demonstrated antibacterial and antifungal activities, highlighting pyrazole’s versatility in drug design .

Ethyl 4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate ()

  • Structure : Hydroxyethyl substituent at position 4.
  • Physical Properties: Polar hydroxyethyl group increases water solubility.
  • Reactivity : The hydroxyl group can undergo etherification or esterification.
  • Applications : Building block for polymers or prodrugs .

Key Findings and Implications

  • Reactivity : The isocyanato group distinguishes the target compound through its ability to form urethanes or ureas, making it valuable in polymer cross-linking .
  • Safety : Isocyanates are generally more hazardous than bromo or ester derivatives, requiring stringent handling protocols.
  • Structural Flexibility : Substitutions at position 4 significantly alter solubility, reactivity, and bioactivity, enabling tailored applications in drug discovery and materials science .

Q & A

Q. What are the recommended methods for synthesizing methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate?

  • Methodological Answer: Synthesis typically involves multi-step functionalization of pyrazole precursors. For example:

Start with methyl 1H-pyrazole-3-carboxylate derivatives (e.g., methyl 1-methylpyrazole-3-carboxylate) .

Introduce isocyanate groups via reaction with phosgene analogs or isocyanating agents under anhydrous conditions.

Optimize reaction parameters (e.g., temperature, solvent polarity) to avoid side reactions, as demonstrated in analogous pyrazole carboxylate syntheses .
Key Tools: NMR and LC-MS for intermediate validation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer: Use a combination of:
  • X-ray crystallography (via SHELX programs for refinement ).
  • Vibrational spectroscopy (FT-IR) to confirm isocyanate (-NCO) and ester (-COO-) functional groups .
  • NMR (¹H/¹³C) to resolve methyl and pyrazole ring proton environments, comparing shifts to structurally similar compounds (e.g., ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate ).

Q. What are the primary reactivity patterns of the isocyanate group in this compound?

  • Methodological Answer: The isocyanate group reacts with nucleophiles (e.g., amines, alcohols):
  • With amines: Forms urea derivatives; monitor reaction progress via disappearance of the -NCO IR peak (~2250 cm⁻¹) .
  • With alcohols: Generates carbamate linkages; use anhydrous conditions to prevent hydrolysis .
    Note: Steric hindrance from the 1,5-dimethyl groups may slow reactivity, requiring elevated temperatures .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer:
  • Cross-validate techniques: Compare X-ray data (e.g., bond lengths/angles from ORTEP-3 ) with DFT-calculated geometries .
  • Re-examine tautomerism: Pyrazole derivatives often exhibit tautomeric equilibria; use variable-temperature NMR to detect dynamic behavior .
  • Leverage hyphenated techniques: LC-MS/MS can resolve degradation products or impurities affecting spectral clarity .

Q. What experimental design considerations are critical for assessing biological activity?

  • Methodological Answer:
  • Target selection: Prioritize enzymes/receptors with known pyrazole interactions (e.g., kinase inhibition ).
  • Dose-response assays: Use logarithmic concentration ranges (1 nM–100 µM) to account for steric effects from dimethyl groups .
  • Control for isocyanate reactivity: Include thiol-containing buffers (e.g., glutathione) to distinguish specific binding from nonspecific adduct formation .

Q. How can environmental degradation pathways be systematically studied?

  • Methodological Answer:
  • Hydrolysis studies: Monitor -NCO group stability under varied pH (e.g., pH 2–12) via HPLC .
  • Photodegradation: Expose to UV-Vis light (λ = 254–365 nm) and analyze breakdown products using GC-MS .
  • Ecotoxicity assays: Use Daphnia magna or algal models to assess acute toxicity, referencing protocols from Project INCHEMBIOL .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?

  • Methodological Answer:
  • Re-optimize computational models: Include solvent effects (e.g., COSMO-RS) and dispersion corrections in DFT calculations .
  • Synthesize analogs: Test derivatives (e.g., replacing methyl with ethyl groups) to isolate steric/electronic contributions .
  • Validate with kinetics: Use stopped-flow techniques to measure reaction rates and compare with simulated transition states .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for drug discovery?

  • Methodological Answer:
  • Link to pharmacophore models: Map the isocyanate and carboxylate groups as hydrogen bond acceptors .
  • Structure-activity relationship (SAR): Synthesize analogs (e.g., varying substituents at positions 1 and 5) and correlate changes with bioassay data .
  • Use cheminformatics tools: Generate QSAR models with descriptors like logP and polar surface area .

Q. What advanced techniques characterize tautomeric behavior in pyrazole derivatives?

  • Methodological Answer:
  • Dynamic NMR: Monitor proton exchange in DMSO-d₆ at 25–100°C to detect tautomeric shifts .
  • X-ray charge density analysis: Resolve electron distribution differences between tautomers using high-resolution crystallography .
  • Theoretical modeling: Compare relative energies of tautomers via MP2/cc-pVTZ calculations .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results across studies?

  • Methodological Answer:
  • Standardize assays: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Control for compound stability: Pre-test solubility in DMSO/PBS and monitor degradation during assays .
  • Meta-analysis: Apply statistical tools (e.g., Forest plots) to quantify variability across datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.